6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
CAS No.: 860784-79-8
Cat. No.: VC7643497
Molecular Formula: C26H24N2O3
Molecular Weight: 412.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860784-79-8 |
|---|---|
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 412.489 |
| IUPAC Name | 6,8-dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
| Standard InChI | InChI=1S/C26H24N2O3/c1-17-22-13-14-28(18-9-11-20(12-10-18)31-19-7-5-4-6-8-19)26(22)23-15-21(29-2)16-24(30-3)25(23)27-17/h4-12,15-16H,13-14H2,1-3H3 |
| Standard InChI Key | GLHHBLOLVYBZPQ-UHFFFAOYSA-N |
| SMILES | CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrrolo[3,2-c]quinoline family, characterized by a fused tricyclic system comprising a pyrrole ring (five-membered nitrogen heterocycle) annulated to a quinoline scaffold (benzopyridine derivative). Key substituents include:
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Methoxy groups at positions 6 and 8
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Methyl group at position 4
The dihydro designation (2,3-dihydro) indicates partial saturation of the pyrrole ring, reducing aromaticity and enhancing conformational flexibility.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 860784-79-8 | |
| Molecular Formula | C₂₆H₂₄N₂O₃ | |
| Molar Mass | 412.48 g/mol | |
| Key Functional Groups | Methoxy, methyl, phenoxyphenyl |
Synthesis and Structural Optimization
Synthetic Routes
Patent CN101351203A outlines a multi-step synthesis starting with condensation of 4-methyl-6,8-dimethoxyquinoline-3-carbaldehyde with a phenoxyphenylamine derivative. Cyclization via acid catalysis forms the pyrrolo[3,2-c]quinoline core, followed by hydrogenation to saturate the 2,3-position . Modifications to the phenoxyphenyl group are achieved through Ullmann coupling or Buchwald-Hartwig amination .
Structural-Activity Relationships (SAR)
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Methoxy Groups: Essential for antimicrobial potency; removal or repositioning reduces activity .
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Phenoxyphenyl Substituent: Enhances lipid solubility, improving penetration into bacterial biofilms .
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Methyl Group at C4: Stabilizes the planar quinoline system, optimizing π-π stacking with microbial DNA .
Pharmacological Applications
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative pathogens (e.g., Escherichia coli), and intracellular parasites (e.g., Mycobacterium tuberculosis) .
Table 2: In Vitro Antimicrobial Activity (MIC Values)
| Pathogen | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 0.5–2.0 | |
| Escherichia coli | 4.0–8.0 | |
| Mycobacterium tuberculosis | 1.0–2.5 |
Mechanism of Action
The compound disrupts bacterial DNA gyrase and topoisomerase IV, inducing double-stranded breaks . Additional mechanisms include:
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Biofilm Disruption: Interferes with extracellular polymeric substance (EPS) synthesis via quorum sensing inhibition .
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Intracellular Targeting: Accumulates in macrophage lysosomes, eradicating latent Mycobacterium .
Preclinical and Clinical Development
In Vivo Studies
Murine models of chronic S. aureus infection demonstrated a 3-log reduction in bacterial load after 7 days of oral administration (10 mg/kg/day) . No significant hepatotoxicity or nephrotoxicity was observed at therapeutic doses .
Formulation Strategies
Patent US20100093691A1 discloses topical formulations (creams, gels) with 1–5% active ingredient for skin infections. Oral formulations utilize cyclodextrin-based encapsulation to enhance bioavailability .
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